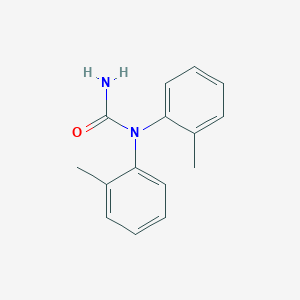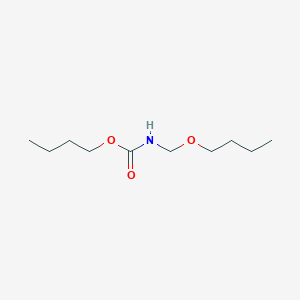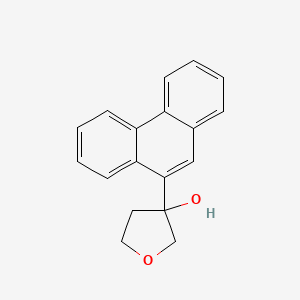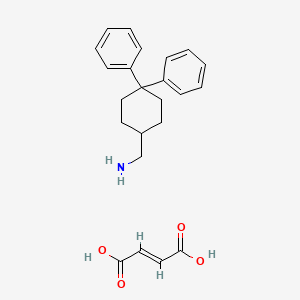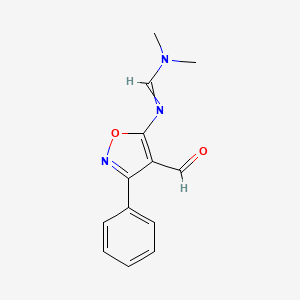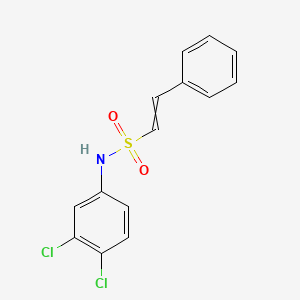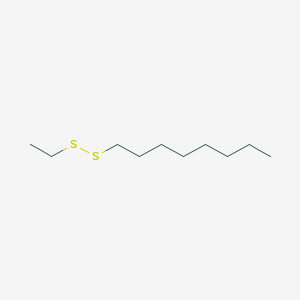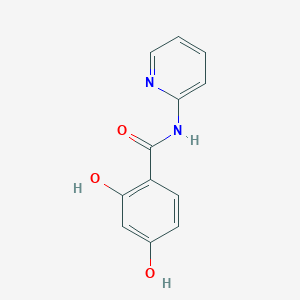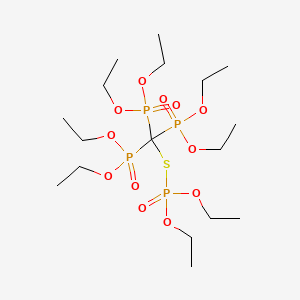
2,4-Dimethyl-4-phenyloctanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-4-phenyloctanedinitrile is an organic compound characterized by its branched hydrocarbon structure with two nitrile groups
Méthodes De Préparation
The synthesis of 2,4-Dimethyl-4-phenyloctanedinitrile typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a nitrile-containing reagent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and scale of production.
Analyse Des Réactions Chimiques
2,4-Dimethyl-4-phenyloctanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives depending on the nucleophile used. Common reagents and conditions for these reactions include solvents like ethanol or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Applications De Recherche Scientifique
2,4-Dimethyl-4-phenyloctanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,4-Dimethyl-4-phenyloctanedinitrile exerts its effects depends on its chemical structure and the specific reactions it undergoes. The nitrile groups can interact with various molecular targets, leading to changes in biological pathways. For example, the reduction of nitrile groups to amines can result in compounds that interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-Dimethyl-4-phenyloctanedinitrile include other branched hydrocarbons with nitrile groups, such as 2,4-Dimethyl-4-phenylpentanedinitrile and 2,4-Dimethyl-4-phenylhexanedinitrile. These compounds share similar chemical properties but differ in the length of their carbon chains, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific structure, which may confer distinct physical and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
63397-90-0 |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
2,4-dimethyl-4-phenyloctanedinitrile |
InChI |
InChI=1S/C16H20N2/c1-14(13-18)12-16(2,10-6-7-11-17)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10,12H2,1-2H3 |
Clé InChI |
QFHKZHJIKJDYLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(CCCC#N)C1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


